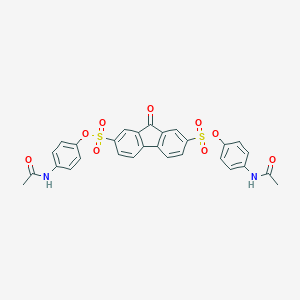
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-(4-acetylamino-phenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(acetylamino)phenyl] 9-oxo-9H-fluorene-2,7-disulfonate: is a complex organic compound with the molecular formula C29H22N2O9S2 and a molecular weight of 606.635 g/mol . This compound is known for its unique chemical structure, which includes a fluorene core substituted with sulfonate and acetylamino groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-(4-acetylamino-phenyl) ester typically involves multi-step organic reactionsThe final step involves the acetylation of the amino groups on the phenyl rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonate groups, converting them into sulfonic acids or other reduced forms.
Substitution: The acetylamino groups can participate in substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
- **Sub
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Properties
Molecular Formula |
C29H22N2O9S2 |
|---|---|
Molecular Weight |
606.6g/mol |
IUPAC Name |
bis(4-acetamidophenyl) 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C29H22N2O9S2/c1-17(32)30-19-3-7-21(8-4-19)39-41(35,36)23-11-13-25-26-14-12-24(16-28(26)29(34)27(25)15-23)42(37,38)40-22-9-5-20(6-10-22)31-18(2)33/h3-16H,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
BLJYYRAPPGRRPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415858.png)
![5-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B415859.png)
![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinyl methyl ether](/img/structure/B415860.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B415861.png)
![Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415863.png)

![4,4,7,8-tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B415868.png)
![2-(benzylsulfanyl)-5-(4-chlorophenyl)-3-(2-methyl-2-propenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415874.png)

![3-Methyl-1-(4-morpholinyl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B415876.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B415878.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B415880.png)
![1-[4-(Methylsulfanyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B415881.png)
